molecular formula C16H14O5 B11844573 Naringenin 5-methyl ether CAS No. 61823-56-1

Naringenin 5-methyl ether

Cat. No.: B11844573
CAS No.: 61823-56-1
M. Wt: 286.28 g/mol
InChI Key: CWZLMWSCLBFCBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naringenin 5-methyl ether can be synthesized through several methods. One common approach involves the methylation of naringenin. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves the extraction of naringenin from natural sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The subsequent methylation step is similar to the synthetic route described above but is scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Naringenin 5-methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Naringenin 5-methyl ether exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naringenin 5-methyl ether stands out due to its enhanced bioavailability and specific molecular interactions, making it a promising candidate for therapeutic applications. Its methylation at the 5-position provides unique chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZLMWSCLBFCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61823-56-1
Record name Flavanone, 4',7-dihydroxy-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061823561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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